![molecular formula C22H26O B14277689 4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl CAS No. 159646-51-2](/img/structure/B14277689.png)
4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a pentyl group and a pent-4-yn-1-yloxy group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-pentylbiphenyl with pent-4-yn-1-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the alkyne group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions where the pent-4-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentylbiphenyl: Lacks the pent-4-yn-1-yloxy group, making it less reactive in certain chemical reactions.
4-Pentyl-4’-methoxybiphenyl: Contains a methoxy group instead of the pent-4-yn-1-yloxy group, leading to different chemical and physical properties.
4-Pentyl-4’-hydroxybiphenyl: Has a hydroxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
Uniqueness
4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a pentyl group and a pent-4-yn-1-yloxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
159646-51-2 |
|---|---|
Molekularformel |
C22H26O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-pentyl-4-(4-pent-4-ynoxyphenyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23-18-8-6-4-2/h2,10-17H,3,5-9,18H2,1H3 |
InChI-Schlüssel |
RDNBRDJMPPJSGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


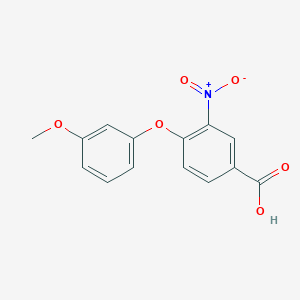
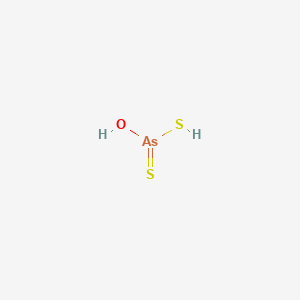

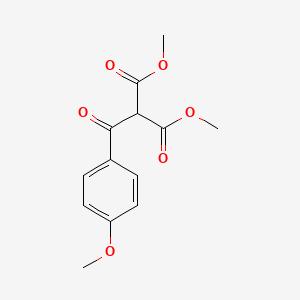
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)


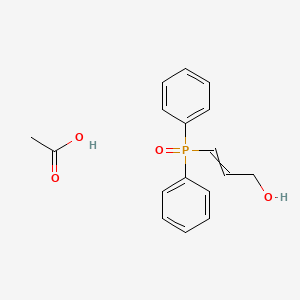

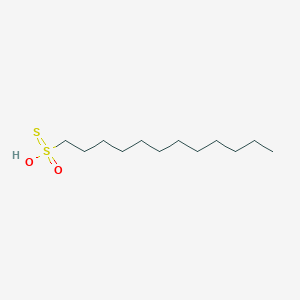

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
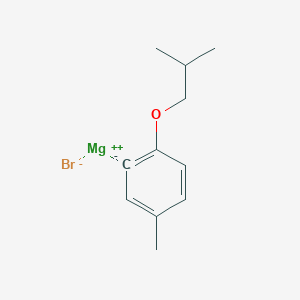
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)
